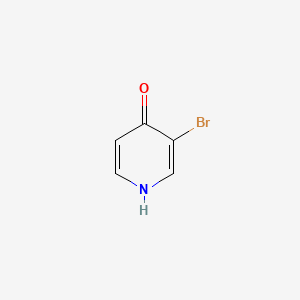

3-Bromo-4-pyridinol

Description

Overview of Pyridine (B92270) and Pyridinol Derivatives in Chemical Research

Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This fundamental structure is a cornerstone in numerous areas of chemical research and industry. Pyridine and its derivatives are integral to the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov Their utility also extends to their use as solvents and as ligands in organometallic chemistry. wikipedia.orgnih.gov

Pyridinol derivatives, which are substituted pyridines bearing a hydroxyl group, are of significant interest due to their unique chemical properties and potential applications. These compounds can exist in tautomeric forms, a characteristic that influences their reactivity and biological activity. cdnsciencepub.comcdnsciencepub.com The study of pyridinol derivatives is crucial for the development of new therapeutic agents and functional materials. nih.govontosight.ai

Significance of Halogenated Pyridines in Synthetic Chemistry

Halogenated pyridines are highly valuable intermediates in organic synthesis. eurekalert.org The presence of a halogen atom on the pyridine ring provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. chemrxiv.org This allows for the construction of more complex molecular architectures. eurekalert.org

The introduction of a halogen can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov Consequently, the development of efficient and regioselective halogenation methods is an active area of research. chemrxiv.orgmountainscholar.org Halogenated pyridines serve as key building blocks for a diverse range of functional molecules, including many pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov

Tautomeric Equilibrium of Pyridinols: 3-Bromo-4-pyridinol as a Case Study

A key feature of hydroxypyridines is their ability to exist in a tautomeric equilibrium between the hydroxy- (enol) form and the pyridone (keto) form. In the case of this compound, this equilibrium is between 3-Bromo-4-hydroxypyridine and 3-Bromo-4(1H)-pyridinone.

The position of the tautomeric equilibrium in pyridinols has been the subject of numerous theoretical and experimental studies. nih.govwayne.edu Computational studies, using methods such as ab initio calculations, have been employed to predict the relative stabilities of the tautomers in the gas phase. nih.govwayne.edu For 4-pyridone, theoretical calculations suggest that the 4-hydroxypyridine (B47283) tautomer is more stable in the gas phase. wayne.edu

Experimental investigations often utilize spectroscopic techniques to determine the dominant tautomer in different environments. For instance, in a study of 2-bromo-4-hydroxypyridine, both the hydroxypyridine and pyridone tautomers were found to coordinate to a copper(II) ion in the solid state. tandfonline.com Kinetic studies on the bromination of 4-pyridone have also provided insights into the reactivity of the different tautomeric forms. cdnsciencepub.comcdnsciencepub.com

The tautomeric equilibrium of pyridinols is significantly influenced by the surrounding environment, particularly the solvent and pH. In aqueous solution, the pyridone tautomer of 4-pyridone is the predominant species. cdnsciencepub.com This is in contrast to the gas phase and nonpolar solutions where the hydroxypyridine form is favored. cdnsciencepub.com The polarity of the solvent plays a crucial role; an increase in solvent polarity tends to favor the more polar pyridone (lactam) form. nih.govconicet.gov.ar

The pH of the solution also dictates the form of the molecule. For 4-pyridone and its derivatives like 3-bromo-4-pyridone, at a pH below 6, the reaction with bromine occurs through the predominant pyridone tautomer. cdnsciencepub.comcdnsciencepub.com At a pH above 6, the reaction proceeds via the conjugate anion. cdnsciencepub.comcdnsciencepub.com This demonstrates the critical role of pH in determining the reactive species in solution.

Theoretical and Experimental Investigations of Tautomerism

Research Scope and Objectives for this compound Studies

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, with a particular emphasis on its tautomeric behavior as a case study within the broader context of pyridinol chemistry. This includes a detailed examination of the influence of environmental factors on its tautomeric equilibrium.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO | nih.gov |

| Molecular Weight | 174.00 g/mol | nih.gov |

| CAS Number | 36953-41-0 | nih.gov |

| IUPAC Name | 3-bromo-1H-pyridin-4-one | nih.gov |

| Synonyms | 3-Bromo-4-hydroxypyridine, 3-Bromopyridin-4-ol | nih.gov |

| Physical Form | Solid | |

| Purity | 98% |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHZKNRXTDYNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344798 | |

| Record name | 3-Bromo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36953-41-0 | |

| Record name | 3-Bromo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36953-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36953-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Pyridinol and Derivatives

Direct Bromination Approaches

Direct bromination relies on the electrophilic substitution of a bromine atom onto a pyridinone or hydroxypyridine precursor. The reactivity and selectivity of this process are highly dependent on the reaction conditions and the nature of the precursor itself.

Bromination of Pyridinone Precursors

The compound 3-bromo-4-pyridinol exists in a tautomeric equilibrium with its pyridone form, 3-bromo-4-pyridone. The direct bromination of the parent compound, 4-pyridone (which exists predominantly as the pyridone tautomer), is a primary route for synthesis. cdnsciencepub.comcdnsciencepub.com The electron-rich nature of the pyridone ring makes it susceptible to electrophilic attack. The reaction is typically carried out in polar protic solvents like water or acetic acid, which can facilitate the reaction. heteroletters.org

The general applicability of this method is seen in the bromination of various substituted pyridone precursors. For instance, studies on 2-hydroxypyridine (B17775) show it readily undergoes electrophilic aromatic substitution with bromine to yield 5-bromo-2-hydroxypyridine. Similarly, other activated precursors such as 3-nitro-4-hydroxypyridine can be brominated to introduce a bromine atom onto the ring. google.com In some cases, N-Bromosuccinimide (NBS) is used as the brominating agent, and its reaction with a pyridone derivative has been shown to result in bromination on the pyridone ring. nih.gov

Regioselectivity in Bromination Reactions

The regiochemical outcome of the bromination of 4-pyridone is dictated by the electronic properties of the ring. In the 4-pyridone tautomer, the electron-donating character of the nitrogen atom and the activating effect of the carbonyl group direct electrophiles to the C-3 and C-5 positions. Similarly, the 4-hydroxypyridine (B47283) tautomer and its corresponding anion are also strongly activating, directing substitution to the same positions. cdnsciencepub.comcdnsciencepub.com This inherent reactivity contrasts sharply with that of pyridine (B92270) itself, which is electron-deficient and requires harsh conditions (e.g., temperatures above 300 °C) to undergo bromination. acs.org

To overcome the inherent regioselectivity or lack of reactivity in other pyridine systems, strategies involving directing groups have been developed. For instance, introducing a strong electron-donating group, such as an amino group, can significantly enhance the nucleophilicity of specific positions on the pyridine ring, allowing for controlled bromination under milder conditions. acs.org

Control of Mono- and Di-bromination

A significant challenge in the direct bromination of 4-pyridone is controlling the extent of the reaction to favor the monosubstituted product, 3-bromo-4-pyridone, over the disubstituted 3,5-dibromo-4-pyridone. Kinetic studies have revealed that the monobromo derivative is often more reactive toward bromine than the starting 4-pyridone at most pH values. cdnsciencepub.comcdnsciencepub.com This higher reactivity is attributed to the lower pKa values of 3-bromo-4-pyridone, which means it exists in its more reactive anionic form at lower pH than the parent compound. cdnsciencepub.com

This reactivity difference often leads to the facile formation of the dibromo derivative as the major product under many conditions. cdnsciencepub.com However, research has demonstrated that careful control of reaction parameters can favor the desired mono-brominated product. The most successful approach for synthesizing 3-bromo-4-pyridone via this route involves the direct bromination of 4-pyridone in an aqueous medium that is strongly buffered at a pH of 4. cdnsciencepub.com This specific condition modulates the reactivity of the substrate and the product to allow for the isolation of the monobromo compound. The challenge of controlling halogenation is not unique to this system; the bromination of 2-aminopyridine (B139424) also frequently yields mixtures of monohalo and dihalo derivatives. heteroletters.org

| Reaction Conditions | Major Product | Rationale/Observation | Reference |

|---|---|---|---|

| Concentrated Hydrobromic Acid | 3,5-Dibromo-4-pyridone | Yielded 73% of the dibromo derivative. | cdnsciencepub.com |

| Unbuffered 1 M Aqueous KBr | 3,5-Dibromo-4-pyridone | Resulted in a 67% yield of the dibromo product. | cdnsciencepub.com |

| Aqueous KBr with 1 eq. KOH | 3,5-Dibromo-4-pyridone | Increased the yield of the dibromo product to 86%. | cdnsciencepub.com |

| Aqueous Medium, Strongly Buffered at pH 4 | 3-Bromo-4-pyridone | Considered the best approach for obtaining the monobromo derivative. | cdnsciencepub.com |

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These methods are widely applied to the synthesis and functionalization of pyridine-containing molecules, including derivatives of this compound.

Suzuki-Miyaura Coupling for Pyridine Ring Construction

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. scielo.org.mx This reaction is extensively used in the synthesis of biaryl and heterobiaryl compounds, which are common motifs in medicinal chemistry. organic-chemistry.org

While often used to functionalize a pre-existing 3-bromopyridine (B30812) core, the Suzuki-Miyaura reaction can also be employed in strategies for the construction of the pyridine ring itself. organic-chemistry.orgrsc.org For example, a suitably substituted dihalopyridine could undergo a selective, single coupling reaction to install a key fragment, followed by further transformations to yield the desired target. The general reaction involves coupling a bromopyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.gov This methodology has been used to introduce a wide variety of substituents onto the pyridine ring, including alkyl, aryl, and heteroaryl groups.

| Component | Function | Common Examples | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Halide | Electrophilic Partner | 3-Bromopyridine derivatives | rsc.org |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Cyclopropylboronic acid | scielo.org.mx |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd/C, [Pd(IPr)(3-CF₃-An)Cl₂] | scielo.org.mxorganic-chemistry.orgnih.gov |

| Base | Activates Boronic Acid, Neutralizes Byproduct | K₂CO₃, Na₂CO₃, Cs₂CO₃ | scielo.org.mxnih.gov |

| Solvent | Reaction Medium | Toluene, Dimethylformamide (DMF), DME/Water | scielo.org.mxnih.gov |

Other Cross-Coupling Reactions (e.g., Stille, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings are instrumental in synthesizing pyridine derivatives.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. It serves as an alternative to the Suzuki-Miyaura reaction for C-C bond formation and has been applied to related nitrogen-containing heterocycles like pyridazines, demonstrating its utility in this area of chemistry. researchgate.net

Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. libretexts.org First developed in the 1980s and later expanded by Hartwig and Buchwald, the reaction typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org This reaction is highly valuable for synthesizing N-aryl pyridines from bromopyridine precursors. For example, the Buchwald-Hartwig coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine (B1346471) highlights its application to complex and sterically demanding substrates. nih.gov The choice of palladium precursor, ligand, and base is critical for achieving high yields. nih.govacs.org

| Catalyst/Precatalyst | Ligand | Base | Substrate Type Example | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | RuPhos | KHMDS | Hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |

| PdCl₂(P(o-Tolyl)₂) | P(o-Tolyl)₃ | - | Aryl Bromides | libretexts.org |

| Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | General Aryl Halides | acs.org |

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound often involve the transformation of pre-existing substituted pyridines or the strategic isomerization of halo-pyridines.

One common strategy involves the conversion of other substituted pyridines. For instance, 4-methoxypyridine (B45360) can be lithiated at the C-3 position and subsequently reacted with an electrophile. arkat-usa.org While not a direct route to this compound, this highlights the functionalization of the pyridine ring at the desired positions. Another approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring. For example, 3-bromopyridine can undergo reaction with aqueous sodium hydroxide (B78521) at high temperatures with a copper sulfate (B86663) catalyst to yield 3-hydroxypyridine (B118123), albeit in a modest 20% yield. dur.ac.uk

A more targeted synthesis of a related compound, 4-bromo-3-hydroxypyridine, starts from 4-bromo-3-pyridyl diethylcarbamate. Treatment with sodium methoxide (B1231860) in methanol (B129727), followed by an acidic workup, provides the desired product in an 89% yield. chemicalbook.com This method demonstrates the conversion of a carbamate-protected pyridinol to the final product.

Aryl halide isomerization presents an innovative strategy to access 4-substituted pyridines from their more readily available 3-bromo isomers. dntb.gov.uaamazonaws.comchemrxiv.orgresearchgate.net This base-catalyzed process is believed to proceed through a pyridyne intermediate. amazonaws.comresearchgate.net The isomerization of 3-bromopyridines to 4-bromopyridines allows for subsequent nucleophilic aromatic substitution (SNAr) at the 4-position with high selectivity. amazonaws.comresearchgate.net This tandem isomerization/substitution approach enables the synthesis of 4-alkoxy, 4-hydroxy, and 4-amino pyridines. amazonaws.com

Mechanistic studies have shown that the reaction of 3-iodopyridine (B74083) in the presence of potassium bromide leads to a mixture of 3- and 4-bromopyridine (B75155), supporting the proposed 3,4-pyridyne intermediate. amazonaws.com The selectivity for 4-substitution is driven by the facile SNAr reaction at this position. amazonaws.comresearchgate.net This methodology has been successfully applied to the 4-selective etherification, hydroxylation, and amination of various 3-bromopyridines. amazonaws.comchemrxiv.orgresearchgate.net

Table 1: Aryl Halide Isomerization and Subsequent 4-Substitution of 3-Bromopyridines

| Starting Material | Nucleophile | Product | Selectivity (4- vs. 3-) | Yield | Reference |

| 3-Bromopyridine | Methanol | 4-Methoxypyridine | >14:1 | 77% | amazonaws.comresearchgate.net |

| 3-Bromopyridine | Indoline | 4-(Indolin-1-yl)pyridine | >20:1 | 85% | amazonaws.com |

| 3-Bromopyridine | Water (as KOH) | 4-Hydroxypyridine | - | - | amazonaws.com |

A multi-step synthesis starting from 4-methyl-3-nitropyridine (B1297851) is another viable route. google.com The first step involves the hydrogenation reduction of the nitro group to an amino group, yielding 4-methyl-3-aminopyridine. google.com This is typically achieved using a catalyst like palladium on carbon (Pd/C) and hydrogen gas. google.com The subsequent step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and then displaced by a bromide ion. google.com This is accomplished by treating the 4-methyl-3-aminopyridine with an acid, followed by the addition of bromine and sodium nitrite (B80452) at low temperatures. google.comchemicalbook.com The final product of this sequence is 3-bromo-4-methylpyridine. google.comchemicalbook.com While this precursor is not this compound itself, further synthetic modifications could potentially convert the methyl group to a hydroxyl group.

Aryl Halide Isomerization Strategies to Access 4-Substituted Pyridines

Electrochemical Synthesis Methods for Pyridinols

Electrochemical methods offer a green and efficient alternative for the synthesis of pyridinols. A notable example is the electrochemical synthesis of 3-pyridinol from biomass-derived furfurylamine. acs.orgfigshare.comacs.org This process utilizes a Br⁻/Br⁺ redox cycle in an acidic medium (0.1 M H₂SO₄). acs.orgacs.org The electrosynthesis achieves a high yield of 97% with nearly complete conversion of the starting material. acs.orgfigshare.comacs.org The mechanism involves the bromonium ion (Br⁺) as the active species, which drives the reaction, and the acidic conditions facilitate the final dehydration step. acs.org While this specific example produces 3-pyridinol, the principles of using electrochemistry and redox mediators could potentially be adapted for the synthesis of brominated pyridinols. Other electrochemical syntheses have been developed for related heterocyclic compounds, such as CN-substituted imidazo[1,5-a]pyridines, demonstrating the versatility of this approach. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridinols and their derivatives. The aforementioned electrochemical synthesis of 3-pyridinol from a biomass-derived starting material is a prime example of a green approach. acs.orgfigshare.comacs.org Another strategy involves the use of environmentally benign reagents and solvents. For the synthesis of 4-hydroxypyridine, a method utilizing copper(II) sulfate pentahydrate and ellagic acid in methanol at 60°C has been reported as a green chemistry approach. chemicalbook.com While not directly producing a brominated derivative, this highlights the trend towards more sustainable synthetic routes. The synthesis of 3,5-dibromo-4-aminopyridine from pyridine or pyridine salts using HBr and H₂O₂ is another example of a greener method, avoiding more hazardous reagents. google.com

Synthesis of Isomeric Bromopyridinols for Comparative Studies

The synthesis of isomeric bromopyridinols is crucial for comparative studies of their chemical and physical properties.

2-Bromo-3-hydroxypyridine: This isomer can be prepared by the bromination of 3-hydroxypyridine. google.com The reaction is typically carried out by adding bromine to a solution of 3-hydroxypyridine in an aqueous sodium hydroxide solution at low temperatures (10-15 °C). google.com After stirring at room temperature, the pH is adjusted to 7, and the product is obtained after recrystallization with yields reported between 70-75%. google.com Another method involves the reaction of 2-hydroxypyridine with bromine and potassium bromide in water. chemicalbook.com

4-Bromo-3-hydroxypyridine: As previously mentioned, this isomer can be synthesized from 4-bromo-3-pyridyl diethylcarbamate. chemicalbook.com It is described as a pyrrole (B145914) derivative and can also be synthesized through the reaction of 3-bromo-5-hydroxypyridine (B18002) with 2-amino-4-hydroxypyridine (B184335) and acrylonitrile. biosynth.com

Table 2: Synthesis of Isomeric Bromopyridinols

| Compound | Starting Material(s) | Key Reagents | Yield | Reference |

| 2-Bromo-3-hydroxypyridine | 3-Hydroxypyridine | Bromine, Sodium Hydroxide | 70-75% | google.com |

| 4-Bromo-3-hydroxypyridine | 4-Bromo-3-pyridyl diethylcarbamate | Sodium Methoxide | 89% | chemicalbook.com |

| 4-Bromo-3-hydroxypyridine | 3-Bromo-5-hydroxypyridine, 2-Amino-4-hydroxypyridine, Acrylonitrile | - | - | biosynth.com |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 4 Pyridinol

Electrophilic Aromatic Substitution Reactions

In general, the pyridine (B92270) ring is resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Furthermore, the basic nitrogen lone pair tends to react with acidic electrophilic reagents, forming a pyridinium (B92312) salt and further deactivating the ring to subsequent attack. gcwgandhinagar.com

However, the presence of a strong electron-donating group, such as the hydroxyl group (-OH) in 3-Bromo-4-pyridinol, can activate the ring sufficiently to allow for electrophilic substitution. Activating groups like -OH are essential for such reactions to proceed on the pyridine nucleus. gcwgandhinagar.com While the bromine atom is a deactivating group, it directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho (C2, C4) and para (C6) to the bromine are influenced by the powerful activating and directing effects of the hydroxyl group at C4.

An example of this reactivity is the nitration of the pyridine ring. The synthesis of 3-Bromo-4-hydroxy-5-nitropyridine demonstrates that electrophilic substitution is possible, with the nitro group entering at the C5 position, which is ortho to the activating hydroxyl group. chemimpex.com This highlights the directing power of the hydroxyl group in overcoming the inherent deactivation of the brominated pyridine ring.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom. gcwgandhinagar.comlibretexts.org While the bromine in this compound is at the 3-position, which is not typically activated for direct SNAr, its reactivity is significantly influenced by rearrangement reactions under basic conditions.

Halogen Dance and Pyridyne Intermediates

A significant reaction pathway for 3-bromopyridines under strong basic conditions is the "halogen dance," a process involving halogen migration. researchgate.netclockss.org This reaction often proceeds through a highly reactive hetaryne intermediate, specifically a pyridyne. wikipedia.orgrsc.org For 3-bromopyridines, treatment with a strong base can induce deprotonation at the C4 position, the most acidic proton, followed by the elimination of hydrogen bromide to form a transient 3,4-pyridyne intermediate. wikipedia.orgrsc.orgnih.gov

This 3,4-pyridyne is a powerful electrophile and can be trapped by various nucleophiles. nih.gov However, the addition of a nucleophile to the unsymmetrical pyridyne typically results in a mixture of 3- and 4-substituted pyridine products. rsc.org For instance, the reaction of 3-bromopyridine (B30812) with an alcohol in the presence of a base can yield a mixture of 4-alkoxy and 3-alkoxypyridines, with the ratio depending on the reaction conditions. rsc.org

The halogen dance can also manifest as a base-catalyzed isomerization of 3-bromopyridines into 4-bromopyridines. rsc.orgrsc.org This isomerization is proposed to occur via the 3,4-pyridyne intermediate, which can be re-brominated by a bromine source in the reaction mixture. rsc.orgnih.gov The resulting 4-bromopyridine (B75155) is significantly more reactive towards standard SNAr reactions, providing a strategic advantage in synthesis. rsc.org

Regioselective Functionalization of 3-Bromopyridines

The unique reactivity of the 3-bromopyridine scaffold allows for several strategies for regioselective functionalization.

One powerful method is directed ortho-metalation (DoM) . Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -95 °C), it is possible to selectively deprotonate the C4 position of a 3-bromopyridine. znaturforsch.comresearchgate.net This generates a 3-bromo-4-lithiopyridine intermediate, which can then be quenched with a wide range of electrophiles to install a functional group specifically at the 4-position. znaturforsch.com This intermediate can also undergo transmetalation, for example with zinc chloride, to form an organozinc reagent that can participate in cross-coupling reactions like the Negishi coupling. znaturforsch.com

Another approach leverages the tandem halogen dance-nucleophilic aromatic substitution sequence. By promoting the isomerization of a 3-bromopyridine to its more reactive 4-bromo isomer using a base, a subsequent SNAr reaction can occur with high selectivity for the 4-position. rsc.orgrsc.org This strategy cleverly circumvents the lower reactivity of the 3-position and avoids the regioselectivity issues associated with direct nucleophilic addition to the pyridyne intermediate. rsc.orgnih.gov Mechanistic studies support that this 4-substitution selectivity is driven by the faster rate of the SNAr reaction on the 4-bromopyridine intermediate compared to nucleophilic attack on the pyridyne. rsc.orgrsc.orgchemrxiv.org This method has been successfully applied to achieve 4-selective etherification, hydroxylation, and amination of various 3-bromopyridines. rsc.orgresearchgate.net

Table 1: Regioselective Functionalization of 3-Bromopyridine Derivatives

| Starting Material | Reagents | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| 3-Bromopyridine | 1) LDA, THF, -95 °C; 2) ZnCl₂ | 3-Bromo-4-pyridylzinc chloride | 4-Aryl-3-bromopyridine (via Negishi coupling) | znaturforsch.com |

| 3-Bromopyridine | 1) LDA, THF, -78 °C; 2) Electrophile (E⁺) | 3-Bromo-4-lithiopyridine | 3-Bromo-4-E-pyridine | researchgate.net |

| 3-Bromopyridine | Alcohol, Base (e.g., KOH, P4-t-Bu) | 3,4-Pyridyne & 4-Bromopyridine | 4-Alkoxypyridine (major) | rsc.orgrsc.org |

| 3-Iodopyridine (B74083) | Furan, Base | 3,4-Pyridyne | Diels-Alder cycloadduct | nih.gov |

Oxidative and Reductive Transformations

Information on specific oxidative and reductive transformations of the this compound ring system is limited in readily available literature. However, general principles of pyridine chemistry can be applied. The pyridine ring is generally stable towards oxidizing agents. Reductive processes, such as the reduction of other functional groups on the ring, can often be performed without affecting the pyridine core, which is a testament to its aromatic stability. gcwgandhinagar.com For example, nitro groups attached to a pyridine ring can typically be reduced to amino groups selectively. gcwgandhinagar.com The hydroxyl group itself could potentially be oxidized under harsh conditions, but specific examples for this substrate are not prominent.

Derivatization Reactions of the Pyridinol Moiety

The hydroxyl group in this compound is a key site for derivatization, behaving in a manner analogous to a phenol (B47542) but influenced by the electronic properties of the heterocyclic ring and the presence of the tautomeric pyridone form.

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group can readily undergo alkylation to form ethers and acylation to form esters. These reactions typically proceed by treating the pyridinol with an appropriate alkylating or acylating agent, often in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity.

For instance, the protection of hydroxyl groups on pyridine rings as ethers (e.g., benzyl (B1604629) ether, methoxymethyl (MOM) ether) is a common strategy in multi-step synthesis, demonstrating the feasibility of alkylation. clockss.orgarkat-usa.org Similarly, acylation is also a standard transformation. The synthesis of 4-bromo-3-pyridinol has been reported from the hydrolysis of 4-bromo-3-pyridyl diethylcarbamate, an acylated derivative, which implies the reverse acylation reaction is a viable process. chemicalbook.com These derivatizations are crucial for modulating the compound's properties and for protecting the hydroxyl group during subsequent synthetic steps.

Functionalization at Other Ring Positions

While the bromine at the C3 position is a versatile handle for cross-coupling reactions, the functionalization of other positions on the this compound ring (C2, C5, and C6) is crucial for creating diverse molecular architectures. The inherent electronic nature of the pyridine ring designates the C2, C4, and C6 positions as electrophilic sites. acs.org The reactivity of this compound is predominantly observed in its more stable 4-pyridone tautomeric form, which influences the directing effects of the substituents. cdnsciencepub.comresearchgate.net

Strategies for functionalization often involve directed metalation and metal-halogen exchange reactions. arkat-usa.org The regioselectivity of these reactions can be precisely controlled. For instance, studies on related substituted pyridines have shown that using mixed-metal bases, such as TMP-titanate and TMP-Fe-titanate reagents, can achieve selective metalation at positions ortho to existing functional groups or at the C6 position, overriding the typical directing effects. researchgate.net

Lithiation is a primary method for introducing substituents at specific carbon atoms. In 4-methoxypyridine (B45360), a related compound, directed lithiation can occur at the C2 or C3 positions depending on the reagents used. arkat-usa.org For this compound, deprotonation at the C2 or C5 positions by a strong base like lithium diisopropylamide (LDA) would generate a lithiated intermediate, which can then be quenched with various electrophiles to install new functional groups. While the C6 position is also a potential site for functionalization, the combined steric and electronic influences of the adjacent bromo and hydroxyl groups make C2 and C5 more common targets. Palladium-catalyzed C-H activation is another powerful, modern strategy for functionalizing distal positions on pyridine rings, although specific applications to this compound are not extensively documented. nih.gov

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic protocols. rsc.orgresearchgate.net

Kinetic studies on the bromination of 4-pyridone and its derivatives, including 3-bromo-4-pyridone, in aqueous solutions have provided significant mechanistic insights. cdnsciencepub.comresearchgate.net The research demonstrates that the reaction pathway is highly dependent on the pH of the medium.

At a pH below 6, the reaction proceeds through the neutral, predominant pyridone tautomer. researchgate.net

At a pH above 6, the reaction occurs via the more nucleophilic conjugate anion (the pyridinolate). researchgate.net

A crucial finding is that the monobrominated derivative, 3-bromo-4-pyridone, is often more reactive towards further bromination than the starting 4-pyridone. cdnsciencepub.comresearchgate.net This facile dibromination occurs because the first bromine atom lowers the pKa of the molecule, making the formation of the highly reactive conjugate anion easier at a lower pH. This explains why selective monobromination can be challenging and often results in the formation of 3,5-dibromo-4-pyridone as the major product. cdnsciencepub.com

| Compound | pKa | Rate Constant k₂ (M⁻¹s⁻¹) (Reaction with Pyridone) | Rate Constant k₂' (M⁻¹s⁻¹) (Reaction with Anion) |

|---|---|---|---|

| 4-Pyridone | 11.09 | 1.5 x 10⁵ | ~1 x 10⁹ |

| 3-Bromo-4-pyridone | 9.46 | 1.1 x 10⁴ | ~1 x 10⁹ |

Data sourced from Tee and Paventi (1983). cdnsciencepub.com

Mechanistic studies on the related 3-bromopyridines have uncovered a tandem aryl halide isomerization/substitution pathway. rsc.orgamazonaws.com This process, catalyzed by a base, is proposed to proceed through a highly reactive 3,4-pyridyne intermediate. The formation of this intermediate was supported by trapping experiments where, in the presence of furan, the corresponding cycloadduct was formed. amazonaws.com This pyridyne intermediate can then be intercepted by a nucleophile, leading to a 4-substituted product, demonstrating an unconventional approach to functionalization. amazonaws.comnih.gov

Spectroscopic Monitoring of Reaction Pathways

The elucidation of complex reaction pathways relies heavily on advanced spectroscopic techniques to monitor reaction progress in real-time. researchgate.net Due to the high speed of many reactions involving pyridones, conventional kinetic studies are often not feasible. cdnsciencepub.com

Stopped-flow UV-Vis spectrophotometry has been successfully employed to study the kinetics of the rapid bromination of 4-pyridone and 3-bromo-4-pyridone. cdnsciencepub.com This technique allows for the mixing of reactants in milliseconds and the subsequent monitoring of changes in absorbance, enabling the calculation of first-order rate constants even for very fast processes.

In situ Infrared (IR) and Raman Spectroscopy are powerful tools for real-time monitoring of organic transformations. uzh.chmpg.de Attenuated total reflectance (ATR) FTIR probes can be directly immersed in a reaction vessel to continuously record spectra, tracking the disappearance of reactant signals and the appearance of product signals. mpg.de Similarly, Raman spectroscopy can monitor reactions non-invasively through transparent vessel walls, providing a molecular fingerprint of the chemical composition over time. researchgate.net These methods are invaluable for understanding reaction dynamics without altering the reaction course by sampling. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mechanistic analysis. ¹H and ¹³C NMR are used to identify final product structures and determine the regioselectivity of reactions. For example, ¹H NMR was used to determine the ratio of 4-substituted to 3-substituted products in the isomerization/substitution of 3-bromopyridine. amazonaws.com Furthermore, NMR studies of the interaction between SO₂ and 4-pyridinol showed significant downfield shifts in the ¹H NMR signals and both upfield and downfield shifts in the ¹³C NMR spectrum, indicating the specific nitrogen and oxygen atoms involved in the chemical interaction. sci-hub.se

Computational Approaches to Reaction Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that complement experimental findings. researchgate.netdntb.gov.ua These methods allow for the modeling of molecular structures, prediction of reactivity, and mapping of entire reaction energy profiles. mdpi.comresearchgate.net

For molecules structurally related to this compound, such as 3-bromo-2-hydroxypyridine (B31989), DFT calculations using the B3LYP/6-311++G(d,p) level of theory have been used to optimize molecular geometry and compute the molecular electrostatic potential (MEP). dntb.gov.uamdpi.com The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting the likely sites for chemical attack. mdpi.com

Frontier Molecular Orbital (FMO) analysis is another key computational tool. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap are calculated to characterize the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential | μ | Indicates the escaping tendency of electrons. |

| Global Electrophilicity | ω | Quantifies the ability of a molecule to accept electrons. |

| Global Nucleophilicity | N | Quantifies the ability of a molecule to donate electrons. |

These descriptors, calculated via CDFT, provide a quantitative framework for understanding and predicting the chemical behavior of molecules like this compound. mdpi.com

Computational methods are also used to explore reaction energy surfaces, locating transition states and calculating activation energies. researchgate.net This allows researchers to compare different possible mechanistic pathways and determine the most favorable one, as seen in studies of intramolecular nucleophilic attacks and cycloaddition reactions. researchgate.netcolorado.edu

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies

Quantum chemical studies offer profound insights into the electronic nature of molecules. While detailed research specifically targeting 3-Bromo-4-pyridinol is limited, the methodologies described below are standard for analyzing such compounds. For instance, extensive theoretical investigations have been performed on its isomer, 3-bromo-2-hydroxypyridine (B31989), utilizing these techniques to explore its molecular properties. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry, balancing accuracy with computational cost. mdpi.com This method is used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.net For related heterocyclic systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to predict structural parameters and explore tautomeric equilibria. researchgate.net Such calculations could elucidate the relative stabilities of the pyridinol and pyridone tautomers of this compound.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a fundamental ab initio approach for approximating the wavefunction and energy of a many-electron system. scirp.org While it provides a foundational understanding of electronic structure, it does not account for electron correlation as comprehensively as DFT or post-HF methods. mdpi.com In studies of similar molecules like 3-bromo-2-hydroxypyridine, HF calculations have been used alongside DFT to compare and validate results for optimized geometries and other molecular properties. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de Red-colored regions indicate negative potential, attractive to electrophiles, while blue regions show positive potential, susceptible to nucleophilic attack. For pyridine (B92270) derivatives, MEP analysis helps identify likely sites for protonation and other electrophilic or nucleophilic interactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net This analysis is routinely applied to heterocyclic compounds to understand their electronic transitions and charge transfer characteristics. dntb.gov.uanih.gov

Fukui Functions for Reactivity Site Prediction

Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. dntb.gov.ua By analyzing the change in electron density as an electron is added or removed, these functions provide a quantitative measure of local reactivity. This method can be particularly insightful for substituted pyridines, pinpointing how the bromo and hydroxyl/keto groups influence the reactivity of different atoms in the ring. dntb.gov.ua

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of synthesized compounds. For this compound, mass spectrometry data is available, providing evidence for its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides key information for the identification of this compound. The mass spectrum shows a top peak at an m/z of 173 and a second highest peak at 175, consistent with the presence of a single bromine atom and corresponding to the molecular ion [M]+ and [M+2]+ isotopic pattern. nih.gov

| Parameter | Value |

|---|---|

| NIST Number | 258368 |

| Library | Main library |

| m/z Top Peak | 173 |

| m/z 2nd Highest | 175 |

While detailed published NMR or IR spectra for this compound were not found in the search results, these techniques are standard for the full structural elucidation of such compounds. Commercial suppliers indicate a purity of 97-98% for available samples, suggesting that such characterization data exists. vwr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals characteristic isotopic patterns due to the presence of bromine. nih.govchemguide.co.uk Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two m/z units. chemguide.co.uk The mass spectrum of this compound shows a top peak at m/z 173 and a second highest peak at m/z 175, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. nih.gov The fragmentation of this compound can occur through the spontaneous cleavage of chemical bonds in the high-energy cation radical. libretexts.org Common fragmentation patterns for bromo-compounds include the loss of the halogen atom or the loss of HBr. miamioh.edu

Below is a table summarizing the key mass spectrometry data for this compound.

| Feature | Value |

| Molecular Formula | C₅H₄BrNO |

| Molecular Weight | 174.00 g/mol |

| m/z Top Peak | 173 |

| m/z 2nd Highest | 175 |

| Data sourced from PubChem. nih.gov |

Infrared (IR) and Raman Spectroscopy

While specific experimental IR and Raman spectra for this compound were not found, analysis of related structures provides expected vibrational modes. For instance, in 2-Amino-3-bromopyridine, C-H stretching modes are observed around 3184 cm⁻¹, and C-C stretching vibrations appear near 1568 cm⁻¹. jconsortium.com For 3-bromo-2-hydroxypyridine, IR spectra have been recorded using both KBr and ATR techniques. nih.gov Theoretical calculations using Density Functional Theory (DFT) can be used to simulate vibrational frequencies and have shown good agreement with experimental spectra for similar molecules. researchgate.net For this compound, characteristic IR bands would be expected for the O-H stretching, C-N stretching, C-C stretching, and C-H bending vibrations. jconsortium.com

UV-Visible Spectroscopy and Electronic Transitions

The electronic transitions of this compound can be studied using UV-Visible spectroscopy. The absorption of UV or visible light promotes valence electrons from their ground state to higher energy excited states. pharmatutor.org The types of electronic transitions possible include σ → σ, n → σ, π → π, and n → π. upi.edu For molecules with heteroatoms and multiple bonds like this compound, the n → π* and π → π* transitions are particularly relevant in the UV-Vis region. pharmatutor.org The presence of conjugation and substituents can shift the absorption bands. researchgate.net Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Visible spectrum and analyze the electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. mdpi.comnih.gov This analysis helps in understanding the chemical reactivity and kinetic stability of the molecule. mdpi.com For example, a study on 3-bromo-2-hydroxypyridine used TD-DFT to calculate the UV-visible spectrum in different solvents. mdpi.comnih.gov

Non-covalent Interactions: Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions within a molecule. jetir.org This analysis is based on the electron density and its derivatives, providing insights into weak interactions such as van der Waals forces and hydrogen bonds. jetir.org While a specific RDG analysis for this compound is not available in the provided results, studies on similar molecules like 3-bromo-2-hydroxypyridine have employed this technique. mdpi.comdntb.gov.uaresearchgate.net The analysis helps in identifying regions of electron density concentration that are indicative of these non-covalent interactions, which play a crucial role in determining the molecule's three-dimensional structure and its interactions with other molecules. jetir.org

Thermodynamic Properties and Temperature Correlations

The thermodynamic properties of this compound, such as heat capacity (Cp), entropy (S), and enthalpy (H), can be determined and their correlation with temperature can be established using statistical methods based on spectroscopic data. mdpi.comnih.gov These properties are often calculated using computational methods like DFT. researchgate.net As temperature increases, the molecular vibrational intensities also increase, leading to a corresponding rise in these thermodynamic functions. researchgate.net For similar compounds, correlation equations have been fitted to quadratic formulas to describe the relationship between these thermodynamic properties and temperature. mdpi.com These calculations provide valuable information about the stability and reactivity of the compound under different thermal conditions.

Below is a table template that would typically be used to present such thermodynamic data.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 100 | Data | Data | Data |

| 200 | Data | Data | Data |

| 298.15 | Data | Data | Data |

| 400 | Data | Data | Data |

| 500 | Data | Data | Data |

| Note: Specific thermodynamic data for this compound is not available in the search results. The table represents a typical format for such data. |

Applications in Medicinal Chemistry and Biological Research

Role as Pharmaceutical Intermediates and Building Blocks

3-Bromo-4-pyridinol and its derivatives are valuable building blocks in the synthesis of more complex molecules with a wide range of applications in the pharmaceutical and agrochemical industries. chemimpex.comsmolecule.com The presence of the bromine atom and the hydroxyl group on the pyridine (B92270) ring enhances the reactivity and functional properties of these compounds. chemimpex.com This allows them to participate in a variety of chemical reactions to create complex, biologically active molecules. chemimpex.com

For instance, 3-bromo-4-hydroxypyridine can be used as a starting material for the synthesis of substituted piperidides. biosynth.com It is also a precursor in the preparation of furopyridines, which have shown potential as bromodomain inhibitors. google.comgoogle.com The versatility of this compound and its derivatives makes them key intermediates in the development of new therapeutic agents. chemimpex.com

Derivatives such as 3-bromo-4-hydroxy-5-nitropyridine are particularly useful in synthesizing pharmaceuticals, especially those targeting bacterial infections. chemimpex.com Methyl 4-bromo-3-hydroxypyridine-2-carboxylate, another derivative, also serves as an important intermediate in drug synthesis due to its inherent biological activity. smolecule.com The ability to use these compounds as scaffolds allows for the creation of diverse libraries of molecules for screening and drug discovery.

Biological Activity of this compound Derivatives

The structural features of this compound derivatives make them promising candidates for various therapeutic applications. Their biological activities have been explored in several areas, including enzyme inhibition, antimicrobial effects, and as potential inhibitors of bromodomains.

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

Certain derivatives of this compound have been identified as inhibitors of cytochrome P450 (CYP) enzymes. smolecule.com These enzymes are crucial in the metabolism of a wide range of drugs and endogenous compounds. nih.gov Inhibition of specific CYP enzymes can be a therapeutic strategy to modulate drug metabolism or prevent the bioactivation of procarcinogens. nih.gov

For example, studies on methyl 4-bromo-3-hydroxypyridine-2-carboxylate have indicated its potential to inhibit certain cytochrome P450 enzymes. smolecule.com Research into other pyridine derivatives has shown that they can act as competitive inhibitors of CYP enzymes. nih.gov For instance, a series of estrane-pyridine derivatives were synthesized and evaluated for their inhibitory activity against CYP1B1, an enzyme implicated in cancer. nih.gov The results showed that the position of the nitrogen atom in the pyridine ring and other structural features influenced the inhibitory potency. nih.gov

Antimicrobial Activity and Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial properties. Compounds containing a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and an indole (B1671886) substructure have shown activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov These compounds exhibited lower minimal inhibition concentrations (MICs) than some common antibiotics, suggesting a different mechanism of action that could bypass existing resistance. nih.gov

Alkyl pyridinol compounds have also been shown to be effective against Gram-positive bacteria. mdpi.com Some of these derivatives, such as JC-01-074, are bactericidal at low concentrations and are believed to act by disrupting the bacterial cell membrane. mdpi.comillinoisstate.edu The position of the nitrogen in the pyridinol ring appears to influence the antimicrobial activity of these compounds. mdpi.com

| Compound/Derivative Class | Target Organism(s) | Key Findings |

| 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrrolediones | Staphylococcus aureus (resistant strains), Gram-positive bacteria | Exhibit lower MICs than vancomycin (B549263) or ciprofloxacin, suggesting a novel mechanism of action. nih.gov |

| Alkyl Pyridinols (e.g., JC-01-074) | Staphylococcus aureus (including MRSA) | Display bactericidal activity at low concentrations by disrupting the cell membrane. mdpi.com |

| 1-Adamantylthio derivatives of 3-substituted pyridines | Streptococci | Inhibit the growth of Streptococci at a concentration of 30 μg/mL. excli.de |

Potential as Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered promising therapeutic targets for diseases like cancer. nih.gov Several studies have explored the potential of this compound derivatives as bromodomain inhibitors.

Specifically, this compound has been used as a starting material in the synthesis of furopyridines, which have been investigated as bromodomain inhibitors. google.comgoogle.com Theoretical studies have also suggested that 3-bromo-2-hydroxypyridine (B31989) could act as a bromodomain inhibitor. mdpi.com A series of chemimpex.comhumanjournals.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been identified as bromodomain inhibitors with micromolar IC50 values, and their binding modes have been characterized. nih.gov

Antioxidant Properties of Pyridinols

Pyridinols, the class of compounds to which this compound belongs, have been recognized for their antioxidant properties. humanjournals.combeilstein-journals.org The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds can lead to potent radical-trapping antioxidants. beilstein-journals.orgresearchgate.net

Pyridinols generally show antioxidant activity, although they may be less effective than some other classes of antioxidants like hydroxyl azaindoles. humanjournals.com The antioxidant activity of pyridinols is related to their basicity and their ability to release a phenolic hydrogen. humanjournals.com Studies on various pyridinol derivatives have shown that their antioxidant capacity can be influenced by the substituents on the pyridine ring. acs.orgnih.gov For example, some 6-substituted-2,4-dimethyl-3-pyridinols are among the most effective phenolic chain-breaking antioxidants reported. acs.org Additionally, 6-amino-3-pyridinols have demonstrated higher reactivity toward peroxyl radicals and more potent activity in inhibiting oxidative stress than alpha-tocopherol. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. illinoisstate.edu

In the context of antimicrobial activity, SAR studies on 1-adamantylthio derivatives of 3-substituted pyridines revealed that the presence of the 1-adamantylthio group at various positions on the pyridine ring was a common feature among the active compounds against Streptococci. excli.de For pyranopyridone derivatives, it was observed that those with a 3-bromo substituent on the aromatic ring at a specific position were active against HeLa cells. researchgate.net

SAR studies on antiviral analogs showed that a 3- or 4-pyridyl moiety on an oxadiazole ring was optimal for activity against SARS-CoV-2. mdpi.com Furthermore, the study of pyrazolo[3,4-b]pyridine derivatives indicated that specific substitutions are key for their antibacterial effects. researchgate.net These studies highlight the importance of the substitution pattern on the pyridine ring for biological activity.

| Compound Class | Biological Activity | Key SAR Findings |

| 1-Adamantylthio derivatives of 3-substituted pyridines | Antimicrobial (Streptococci) | The 1-adamantylthio group at various positions is important for activity. excli.de |

| Pyranopyridones | Anticancer (HeLa cells) | A 3-bromo substituent on the aromatic ring at the C-4 position of the pyranopyridone is crucial for activity. researchgate.net |

| 1-Heteroaryl-2-alkoxyphenyl analogs | Antiviral (SARS-CoV-2) | A 3- or 4-pyridyl moiety on the oxadiazole is optimal for activity. mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | Antibacterial | Specific substitutions on the pyrazolo[3,4-b]pyridine core are critical for antibacterial activity. researchgate.net |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The pyridinone scaffold, a key tautomeric form of this compound, is recognized as a "privileged structure" in medicinal chemistry, capable of forming multiple hydrogen bonds and other interactions with therapeutic targets. nih.govfrontiersin.org

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on closely related analogs provides significant insight into its potential applications. For instance, computational studies on other bromo-hydroxypyridine derivatives have been conducted to evaluate their potential as inhibitors for various enzymes. Theoretical investigations of 3-bromo-2-hydroxypyridine, a structural isomer, have explored its potential as a bromodomain (BRD) inhibitor through molecular docking. dntb.gov.uamdpi.comresearchgate.net These studies calculate the binding affinities and identify key interactions, such as hydrogen bonds, with amino acid residues in the active sites of proteins like BRD2. dntb.gov.uamdpi.comresearchgate.net The binding energy for 3-bromo-2-hydroxypyridine against a BRD protein target was calculated to be -4.71 kcal/mol, indicating potential inhibitory activity. mdpi.com

Furthermore, derivatives of the isomeric 3-hydroxypyridin-4-one scaffold have been synthesized and evaluated as tyrosinase inhibitors. rsc.org Molecular docking of these compounds revealed stable binding within the enzyme's active site, highlighting the role of the hydroxypyridinone core in coordinating with the target. rsc.org Similarly, other pyridinone derivatives have been investigated as potential inhibitors for targets like HIV-1 integrase, where docking studies help to elucidate the binding modes and guide the design of more potent analogs. frontiersin.org

These examples collectively suggest that this compound is a promising candidate for in silico screening against a range of biological targets. The presence of the bromine atom, the hydroxyl group, and the nitrogen atom provides multiple points for potential interactions, including hydrogen bonding and halogen bonding, within a protein's binding pocket. bibliomed.org

Table 1: Molecular Docking Studies of Related Pyridinol/Pyridinone Compounds

| Compound/Scaffold | Target Protein/Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | Bromodomain (BRD) Inhibitors (e.g., BRD2) | Predicted to be a BRD inhibitor with a binding energy of -4.71 kcal/mol. | dntb.gov.ua, mdpi.com |

| 3-Hydroxypyridine-4-one Derivatives | Tyrosinase | Compounds bind effectively to the enzyme's active site, acting as competitive inhibitors. | rsc.org |

| 5-Hydroxypyridine-4-one Derivatives | HIV-1 Integrase and Ribonuclease H | Docking studies evaluated possible binding modes for anti-HIV-1 activity. | frontiersin.org |

Derivatization for Enhanced Bioactivity

Derivatization is a fundamental strategy in medicinal chemistry to optimize lead compounds, improving their potency, selectivity, and pharmacokinetic properties. This compound possesses two key functional groups, the bromine atom and the hydroxyl group (in its 4-hydroxypyridine (B47283) tautomer) or the N-H and carbonyl groups (in its 4-pyridone tautomer), which serve as handles for chemical modification. bibliomed.orgcdnsciencepub.com

The hydroxyl group can undergo reactions such as O-alkylation to form ether derivatives. guidechem.com The bromine atom is particularly versatile, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridinol core to enhance biological activity. Research on other brominated pyridines demonstrates that the bromine atom significantly influences reactivity and can enhance antibacterial efficacy compared to non-halogenated analogs.

A notable strategy for functionalizing 3-bromopyridines is through a base-catalyzed aryl halide isomerization. rsc.org This method can convert 3-bromopyridines into 4-substituted products, such as ethers and amines, via a pyridyne intermediate. rsc.org This tandem isomerization-interception approach allows for the use of readily available 3-bromopyridines to access 4-functionalized pyridines, which might otherwise be difficult to synthesize. rsc.org

The pyridinone scaffold itself is a versatile building block. Its derivatives have been developed for a wide range of therapeutic areas, including oncology and infectious diseases. nih.govfrontiersin.org For example, 3-bromo-5-hydroxypyridine (B18002) has been used as an intermediate in the synthesis of the anti-tumor drug lorlatinib. guidechem.com By modifying the substituents on the pyridinone ring, researchers can fine-tune the molecule's properties to achieve desired biological effects, such as inhibiting specific enzymes or disrupting protein-protein interactions. nih.govfrontiersin.org The main goal of such derivatization is to alter the chemical and physical properties of the parent compound to improve its interaction with biological targets. researchgate.net

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Functional Group Targeted | Potential Outcome | Reference(s) |

|---|---|---|---|

| O-Alkylation / Etherification | Hydroxyl Group | Creation of ether derivatives, modification of solubility and binding properties. | guidechem.com, rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Bromine Atom | Introduction of amines, alkoxides, and other nucleophiles at the 4-position, often via a pyridyne intermediate. | rsc.org |

| Suzuki Coupling | Bromine Atom | Formation of a C-C bond to introduce new aryl or vinyl groups. | guidechem.com |

| Amination | Bromine Atom | Introduction of nitrogen-containing functional groups (e.g., indolines) to create 4-aminopyridine (B3432731) derivatives. | rsc.org |

Applications in Materials Science and Agrochemicals

Use in the Development of Novel Materials (e.g., Polymers, Coatings)

The exploration of pyridine (B92270) derivatives in materials science is an active area of research, with compounds like 3-Bromo-4-pyridinol offering potential for creating materials with specific, desirable properties. While direct applications of this compound are not extensively documented, the functionalities it possesses are relevant to the development of advanced polymers and coatings.

Pyridine derivatives are known to be utilized in the production of polymers. researchgate.net The hydroxyl group (-OH) of pyridinols, for instance, can react with other monomers to become incorporated into a polymer chain. Research into polyurethane coatings has shown that pyridinols, such as 3-hydroxypyridine (B118123) and 4-hydroxypyridine (B47283), can be used as blocking agents for isocyanates. This allows for precise control over the deblocking temperature, which is a critical parameter in the curing process of polyurethane coatings. researchgate.net The thermal decomposition and curing characteristics of the polymer can be fine-tuned based on the specific pyridinol used. researchgate.net

Furthermore, the pyridine structure itself can be integrated into polymer backbones to create functional coatings. For example, polymers containing pyridine-derived moieties have been developed for applications such as antibacterial coatings. osti.gov These coatings are designed to be durable and effective against a broad spectrum of microbes. osti.gov The presence of a bromine atom, as in this compound, can further modify properties such as flame retardancy, reactivity, and biological activity of the final polymer or coating. Related bromo-pyridinol compounds are noted for their potential in developing novel materials like polymers and coatings that require specific chemical properties for durability and resistance. chemimpex.comnetascientific.com

Research Findings on Related Compounds in Materials Science:

| Compound Group | Application Area | Function/Property | Source |

| Pyridinols (e.g., 4-hydroxypyridine) | Polyurethane Coatings | Blocking agent for isocyanates, controlling thermal deblocking temperature. | researchgate.net |

| Bromo-substituted aromatics | Polyurethane Coatings | Used as a blocking agent for diisocyanates to create hydrophilic coatings. | researchgate.net |

| Pyridine-derived polymers | Antibacterial Coatings | Forms the backbone of sporicidal and antimicrobial polymer coatings. | osti.gov |

| 3-Bromo-4-hydroxy-5-nitropyridine | Novel Materials | Explored for use in polymers and coatings requiring specific durability and resistance. | chemimpex.com |

Role in Agrochemical Formulations (e.g., Herbicides, Fungicides, Pesticides)

Pyridine-based compounds are fundamentally important in the agrochemical industry, forming the chemical basis for a wide array of herbicides, fungicides, and insecticides. researchgate.netnih.gov These compounds play a crucial role in protecting crops and enhancing agricultural yields. chemimpex.com The process of discovering new agrochemicals often involves the chemical modification of known active structures, a field where pyridine derivatives are prominent. nih.gov

Halogenated pyridinols, a class to which this compound belongs, are valuable intermediates in the synthesis of agrochemical active ingredients. For example, compounds like 3,4,5 Trichloro Pyridinol Sodium Salt are used specifically as herbicide intermediates. environmentclearance.nic.in Chemical manufacturers supply a range of halogenated pyridines and pyridine derivatives as building blocks for the synthesis of insecticides, fungicides, and herbicides. jubilantingrevia.com

The presence of both a bromine atom and a hydroxyl group on the pyridine ring of this compound provides two reactive sites for further chemical synthesis. This dual functionality allows it to be a versatile intermediate, enabling the creation of complex molecules designed to have specific biological activities against agricultural pests or weeds. While specific, commercialized pesticides directly using this compound as a starting material are not detailed in available literature, its structural motifs are common in the industry. For instance, the related compound 3-Bromo-4-hydroxy-5-nitropyridine is noted for its use in formulating herbicides and fungicides. chemimpex.com The broader class of pyridine derivatives is widely applied in agrochemicals to create products that contribute to global food security. researchgate.netjubilantingrevia.com

Advanced Research Topics and Future Directions

C-H Functionalization Strategies for Pyridine (B92270) Systems

The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings represents a highly efficient and atom-economical approach to creating complex molecules. rsc.orgnih.gov For 3-Bromo-4-pyridinol, the focus lies on selectively activating the C-H bonds at the C2, C5, and C6 positions. The inherent electronic properties of the pyridine ring make direct C-H functionalization challenging, often requiring specific strategies to control regioselectivity. rsc.orgsnnu.edu.cn

Future research will likely concentrate on several key strategies:

Radical-Based Functionalization: Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatics, are a powerful tool for functionalizing electron-deficient rings like pyridine. researchgate.netacs.org For this compound, this approach is predicted to favor substitution at the C2 and C6 positions, which are ortho and para to the ring nitrogen. Fine-tuning reaction conditions, such as solvent and pH, could further control the regioselectivity of these transformations. acs.org

Directing Group Strategies: While this compound lacks a classical directing group for C-H activation, the pyridinol oxygen itself (or a group installed upon it) could potentially direct metallation to adjacent positions.

Dearomatization-Rearomatization: A promising future direction involves the temporary dearomatization of the pyridine ring to create a more electron-rich intermediate that is susceptible to regioselective electrophilic attack. snnu.edu.cn Subsequent rearomatization would yield the meta-functionalized pyridine, providing access to derivatives not achievable through other methods. snnu.edu.cnnih.gov This could be a key strategy for achieving functionalization at the C5 position of this compound.

Photochemical Transformations of Pyridinol Derivatives

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods, allowing for the construction of novel molecular architectures. novapublishers.com The pyridone tautomer of this compound is structurally related to other cyclic systems known to participate in photochemical reactions.

Future research in this area could explore:

Photocycloaddition Reactions: The pyridone form of the molecule could potentially undergo [2+2] and [4+2] photocycloaddition reactions with various alkenes and alkynes. mdpi.com These reactions would generate complex polycyclic structures that could serve as scaffolds for new chemical entities. The study of related compounds like 2-pyridones suggests that the minor tautomer, the pyridinol form, can also be involved in such transformations. scispace.com

Reactions of Oxidopyridiniums: The zwitterionic 3-oxidopyridinium species, which is related to the pyridinol tautomer, is known to participate in inter- and intramolecular cycloaddition reactions. clockss.org Exploring the generation and trapping of an analogous species from this compound could lead to novel bicyclic compounds.

Photoinduced Radical Reactions: Beyond the Minisci reaction, visible-light photocatalysis could be used to generate radicals that add to the pyridine ring. mdpi.com This approach often proceeds under mild conditions and shows broad functional group tolerance, making it an attractive strategy for modifying this compound.

Catalytic Applications in Organic Synthesis

The bromine atom at the C3 position makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. This functionality is a cornerstone for building molecular complexity.

Key catalytic applications for future development include:

Palladium-Catalyzed Cross-Coupling: The compound is an ideal candidate for a range of palladium-catalyzed reactions, including Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and Heck (coupling with alkenes) reactions. organic-chemistry.orgmdpi.combeilstein-journals.org These reactions would replace the bromine atom with a variety of substituents, providing a direct route to a diverse library of 3-substituted-4-pyridinol derivatives.

Dual Functionalization: A particularly innovative strategy involves converting the hydroxyl group into a triflate or nonaflate. beilstein-journals.org This creates a second site for cross-coupling, allowing for sequential and selective functionalization at both the C3 and C4 positions. This dual reactivity opens the door to highly substituted pyridine derivatives that would be difficult to synthesize otherwise. beilstein-journals.orgresearchgate.net

Organometallic Reagent Formation: The direct insertion of activated metals, such as zinc or manganese, into the carbon-bromine bond can generate stable organometallic reagents. nih.gov These reagents can then be used in subsequent coupling reactions with a wide array of electrophiles, offering an alternative to palladium-catalyzed methods. nih.gov

Development of Novel Analytical Methods for Pyridinol Detection

As derivatives of this compound are explored for various applications, the need for sensitive and selective analytical methods for their detection and quantification becomes critical. This is especially important in environmental monitoring and biological studies.

Future research will focus on advancing analytical techniques:

Chromatography-Mass Spectrometry: Methods combining liquid chromatography with mass spectrometry, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for detecting trace amounts of halogenated pyridinols in complex matrices like water or biological fluids. researchgate.netacs.org Developing specific methods for this compound and its metabolites will be essential for pharmacokinetic and environmental fate studies.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight Mass Spectrometry (ToF-MS) can provide highly accurate mass measurements, aiding in the unambiguous identification of unknown derivatives and metabolites. acs.org

Immunoassays: For rapid screening, the development of immunochemical methods, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Surface Plasmon Resonance (SPR)-based biosensors, could be explored. researchgate.net These methods offer high throughput and sensitivity for specific target analytes in environmental or clinical diagnostics. researchgate.net

Below is a table of mass spectrometric data for the parent compound, which serves as a foundation for developing new detection methods.

Expanding the Scope of Derivatization Reactions

The synthetic versatility of this compound allows for a wide range of derivatization reactions, targeting its different functional components to create novel molecular structures.

Future research can expand this scope by focusing on: